2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide
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Overview
Description
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring a triazole ring, a trimethoxyphenyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the trimethoxyphenyl group. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the inhibition of key cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with antimicrobial properties.
Uniqueness
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a triazole ring and trimethoxyphenyl group, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various scientific and therapeutic applications.
Properties
Molecular Formula |
C22H27N5O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O4S/c1-12-7-13(2)19(14(3)8-12)24-18(28)11-32-22-26-25-21(27(22)23)15-9-16(29-4)20(31-6)17(10-15)30-5/h7-10H,11,23H2,1-6H3,(H,24,28) |
InChI Key |
GTNGWSCIOCLYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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